ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an ethyl ester group, and a phenyl-acryloylamino moiety
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of Phenyl-acryloylamino Group: The phenyl-acryloylamino group can be introduced through a condensation reaction between an appropriate amine and acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-acryloylamino moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acryloyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of phenyl-acryloylamino oxides.
Reduction: Formation of phenyl-acryloylamino alcohols.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a similar aromatic structure but differs in functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its combination of a thiazole ring with a phenyl-acryloylamino moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-[2-[[(Z)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15(20)10-13-11-22-16(17-13)18-14(19)9-8-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18,19)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPYSRPJFKXGP-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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